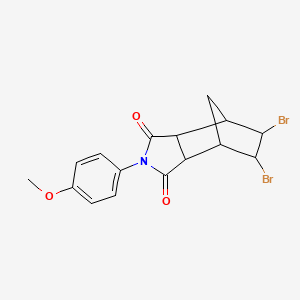
5,6-dibromo-2-(4-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromphenol blue: is a synthetic dye and pH indicator. Its chemical structure consists of a hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core with two bromine atoms and a methoxyphenyl group. The compound appears as a blue powder and is soluble in water and alcohol.
Preparation Methods
a. Synthetic Routes:
Bromination of Phenol:
- Bromphenol blue is commercially synthesized using the above routes.
- It is widely available as a reagent for laboratory use.
Chemical Reactions Analysis
a. Reactions:
Oxidation: Bromphenol blue can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction of the carbonyl group in the maleic anhydride moiety can yield various derivatives.
Substitution: The bromine atoms are susceptible to nucleophilic substitution reactions.
Bromination: Bromine or NBS in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols).
- Reduction of bromphenol blue can yield derivatives with altered color properties or modified functional groups.
Scientific Research Applications
Bromphenol blue finds applications in:
Biochemistry: As a pH indicator in electrophoresis gels.
Cell Biology: To stain protein bands during gel electrophoresis.
Medicine: In diagnostic tests and assays.
Industry: As a color indicator in chemical processes.
Mechanism of Action
pH Sensitivity: Bromphenol blue changes color based on pH. In acidic conditions, it appears yellow, while in alkaline conditions, it turns blue.
Absorption Spectra: Its absorption spectra shift with pH, allowing precise pH determination.
Comparison with Similar Compounds
Bromcresol Purple: Similar pH indicator, but with different color transitions.
Bromothymol Blue: Another pH indicator with a broader pH range.
Methyl Orange: Different structure, used for acid-base titrations.
: Sigma-Aldrich. “Bromphenol Blue.” Link : Merck. “Bromphenol Blue.” Link : ChemSpider. “Bromphenol Blue.” Link
Properties
Molecular Formula |
C16H15Br2NO3 |
|---|---|
Molecular Weight |
429.10 g/mol |
IUPAC Name |
8,9-dibromo-4-(4-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C16H15Br2NO3/c1-22-8-4-2-7(3-5-8)19-15(20)11-9-6-10(12(11)16(19)21)14(18)13(9)17/h2-5,9-14H,6H2,1H3 |
InChI Key |
KHYQVLDAIPZWMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















